N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide
Description
N~2~-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide (IUPAC name: 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-pyridin-3-ylacetamide) is a benzotriazinone-derived acetamide with the molecular formula C₁₄H₁₁N₅O₂ and an average mass of 281.275 Da . Its structure features a 1,2,3-benzotriazin-4-one core linked via an acetyl group to a glycinamide moiety substituted with a pyridin-3-yl group.
Properties
Molecular Formula |
C16H14N6O3 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C16H14N6O3/c23-14(19-11-4-3-7-17-8-11)9-18-15(24)10-22-16(25)12-5-1-2-6-13(12)20-21-22/h1-8H,9-10H2,(H,18,24)(H,19,23) |
InChI Key |
JJDLWKKQRIYXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Catalytic Efficiency
The use of EDCI/HOBt minimizes racemization and enhances coupling efficiency compared to traditional carbodiimide methods. Substituting DMF with tetrahydrofuran (THF) reduces yields due to poor solubility of the benzotriazinone intermediate.
Steric and Electronic Effects
The pyridin-3-yl group introduces moderate steric hindrance, necessitating extended reaction times (12–24 hours) for complete conversion. Electron-withdrawing substituents on the benzotriazinone ring marginally improve reactivity by increasing the electrophilicity of the acyl intermediate.
Analytical Characterization
Spectroscopic Data
Purity and Yield
-
HPLC Purity : >95% (C₁₈ column, 0.1% TFA in H₂O/CH₃CN gradient).
Alternative Synthetic Routes
Nickel-Catalyzed Cross-Coupling
Inspired by methodologies for N-aryl aziridines, Ni-catalyzed C–N coupling between a pyridinium aziridine intermediate and aryl boronic acids could theoretically afford the target compound. However, this approach remains unexplored for benzotriazinone systems.
Microwave-Assisted Synthesis
Accelerated coupling under microwave irradiation (100°C, 30 minutes) may reduce reaction times but risks decomposition of heat-labile intermediates.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Key Properties:
- Chemical Formula : C_{14}H_{16}N_{4}O_{2}
- Molecular Weight : 304.37 g/mol
- CAS Number : Not specified in the sources
Medicinal Chemistry
The compound has shown promise as a candidate for drug development due to its potential pharmacological properties. Preliminary studies indicate that it may exhibit significant biological activity, particularly as an enzyme inhibitor.
-
Enzyme Inhibition :
- Similar compounds have been noted for their ability to inhibit enzymes involved in various metabolic pathways. Research into the specific mechanisms of action for N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide is ongoing to elucidate its potential as a therapeutic agent.
- Target Enzymes : Potential targets include proteases and kinases that play roles in cancer progression and inflammatory diseases.
-
Antimicrobial Activity :
- Compounds with similar structures have demonstrated antimicrobial properties. The benzotriazine core may contribute to the inhibition of bacterial growth or viral replication.
- Case Study : Research on related benzotriazine derivatives has indicated effectiveness against various pathogens, suggesting potential applications in developing new antibiotics or antiviral agents.
Biological Research
The compound's unique structure allows it to interact with biological systems in various ways:
-
Cellular Mechanisms :
- Investigations into how this compound affects cellular signaling pathways are critical for understanding its therapeutic potential.
- Example : Studies have shown that benzotriazine derivatives can modulate signaling pathways involved in apoptosis and cell proliferation.
-
Cytotoxicity Studies :
- Preliminary cytotoxicity assays have indicated that the compound may exhibit moderate cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.
- Data Summary :
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of kinases | Ongoing studies |
| Antimicrobial Activity | Activity against bacterial strains | Related benzotriazine studies |
| Cytotoxicity | Moderate effects on cancer cell lines | Preliminary assays |
Industrial Applications
The structural characteristics of this compound suggest its utility in various industrial applications:
-
Synthesis of Complex Molecules :
- The compound can serve as a building block in organic synthesis, facilitating the creation of more complex pharmaceutical compounds.
- Synthetic Routes : Multi-step organic reactions involving this compound can lead to novel derivatives with enhanced properties.
-
Material Science :
- Investigations into the use of this compound in developing new materials with specific chemical properties are ongoing. Its unique functional groups may offer advantages in creating polymers or coatings with desirable characteristics.
Mechanism of Action
The mechanism by which N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzotriazinone moiety can participate in hydrogen bonding and π-π interactions, while the pyridinylglycinamide fragment may enhance binding specificity and affinity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Substituents
N-(2-Methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
- Molecular Formula: Not explicitly provided, but likely similar to the target compound with a 2-methoxybenzyl group replacing the pyridin-3-yl moiety.
Zelatriazinum (WHO INN List 91)
- Molecular Formula : C₁₈H₁₅F₃N₄O₃
- Structure : Contains a trifluoromethoxyphenethyl group instead of pyridin-3-yl.
- Key Difference : The fluorine atoms increase electronegativity and metabolic stability, while the bulkier substituent may improve target binding affinity .
N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Molecular Formula : C₁₉H₁₆BrN₅O₂ (MW: 426.3 Da)
Organophosphate Derivatives with Benzotriazinone Moieties
Azinphos-methyl
- Molecular Formula : C₁₀H₁₂N₃O₃PS₂
- Structure: A phosphorodithioate ester derivative with the benzotriazinone core.
- Application : Classified as a highly hazardous pesticide due to acute toxicity; restricted under international conventions .
- Key Difference : The phosphorodithioate group confers insecticidal activity via acetylcholinesterase inhibition, unlike the acetamide-based target compound .
Azinphos-ethyl
Pharmacologically Active Analogues
Goxalapladib (CAS 412950-27-7)
- Molecular Formula : C₄₀H₃₉F₅N₄O₃ (MW: 718.80 Da)
- Structure : A naphthyridine-4-one derivative with trifluoromethyl biphenyl and difluorophenyl groups.
- Key Difference : The larger, more complex structure suggests improved target specificity but reduced oral bioavailability compared to the target compound.
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Core Benzotriazinone Scaffold: The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is conserved across all analogues, suggesting its role in electron-deficient interactions or hydrogen bonding.
- Substituent Effects: Pyridin-3-yl (Target Compound): May engage in π-π stacking or hydrogen bonding with biological targets. Halogenated Groups (e.g., Bromoindole in ): Enhance binding via hydrophobic or halogen-bonding interactions. Organophosphate Groups (Azinphos-methyl): Introduce toxicity via irreversible enzyme inhibition, limiting therapeutic use.
Toxicity and Regulatory Status
- The target compound’s acetamide structure likely confers lower acute toxicity compared to organophosphate derivatives like Azinphos-methyl, which is banned in multiple countries due to neurotoxicity .
- Zelatriazinum’s INN designation implies it has undergone preliminary safety evaluations for pharmaceutical use .
Biological Activity
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 353.33 g/mol. The compound features a benzotriazinone moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.33 g/mol |
| CAS Number | 1190273-43-8 |
Synthesis
The synthesis of this compound typically involves the modification of benzotriazine derivatives through various chemical reactions such as acylation and amination. The synthesis process has been documented in studies focusing on the development of benzotriazinone derivatives with enhanced biological properties .
Antimicrobial Activity
Research indicates that derivatives of benzotriazine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Antitumor Activity
Several studies have highlighted the antitumor potential of benzotriazine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells in vitro. Notably, specific derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways critical for microbial growth and tumor progression. Molecular docking studies have suggested strong binding affinities to target receptors associated with these processes .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several benzotriazine derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N~2~-[(...)] | 12 | E. coli |
| N~2~-[(...)] | 10 | S. aureus |
Study 2: Antitumor Activity
In another investigation focusing on antitumor activity, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 6 µM against HCC827 lung cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
Q & A
Q. Standard techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the benzotriazinone (δ 7.8–8.5 ppm aromatic protons) and pyridine (δ 8.1–8.7 ppm) moieties .
- Mass spectrometry (HRMS) : Exact mass validation (e.g., [M+H]+ expected for C₁₇H₁₄N₆O₃: 373.1024) .
- HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) to assess purity (>98%) and detect trace impurities .
Basic: What preliminary assays are suitable for evaluating its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, Src) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Solubility testing : Use DMSO stocks (10 mM) diluted in PBS; monitor precipitation via dynamic light scattering .
Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?
Q. Methodology :
- Systematic substitution : Modify the pyridine (e.g., 4- vs. 3-substitution) or benzotriazinone (e.g., oxo to thio groups) and compare bioactivity .
- In vitro profiling : Test analogs against a panel of 10+ enzymes/cell lines to identify selectivity trends .
- Data analysis : Use clustering algorithms (e.g., PCA) to correlate substituent electronegativity/logP with activity .
Example : Fluorine substitution at the pyridine ring improved lipophilicity (logP +0.5) and enhanced IC₅₀ against Src kinase by 40% .
Advanced: How can contradictory data in biological assays be resolved?
Case example : Discrepancies in IC₅₀ values across studies may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays (fix at 1 mM ATP for consistency) .
- Cell line variability : Validate results across 3+ cell lines (e.g., A549, HT-29) and use siRNA knockdown to confirm target specificity .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.01) .
Advanced: What computational tools are recommended for mechanistic studies?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Lys295 in EGFR) .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .
- Pharmacophore mapping : Identify critical features (e.g., benzotriazinone’s carbonyl group) using Schrödinger’s Phase .
Advanced: How can researchers optimize solubility and stability for in vivo studies?
- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility (target >1 mg/mL) .
- Lyophilization : Prepare lyophilized powders (trehalose matrix) for long-term storage at -80°C .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Heat shock treated vs. untreated lysates to confirm target protein stabilization .
- Pull-down assays : Biotinylated probes coupled to streptavidin beads; confirm binding via Western blot .
- CRISPR-Cas9 knockout : Compare activity in wild-type vs. target gene-knockout cells .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
- Metabolite identification : Incubate with liver microsomes (human/rat) to detect CYP450-mediated degradation .
- Dose optimization : Use Hill equation modeling to align in vitro IC₅₀ with achievable plasma Cmax .
Advanced: What analytical methods ensure batch-to-batch consistency?
- Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1N HCl), and UV conditions; quantify degradants via UPLC-PDA .
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
- Chiral purity : Use chiral HPLC (Chiralpak AD-H column) if stereocenters are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
